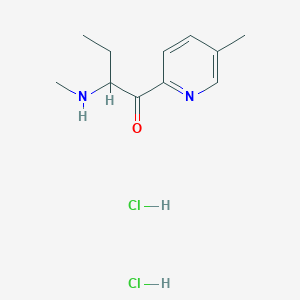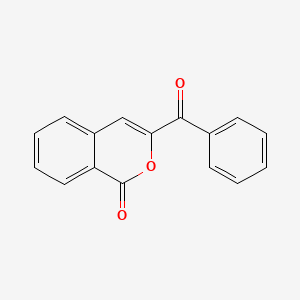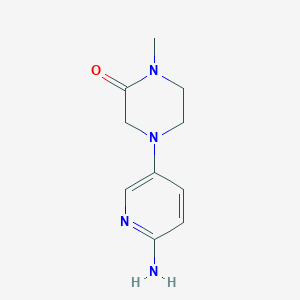
Benzyl 5-hydroxyisoindoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate is a complex organic compound belonging to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Hydroxylation: Introduction of the hydroxyl group at the 5-position can be achieved using hydroxylating agents such as hydrogen peroxide or osmium tetroxide.
Esterification: The carboxylate group is introduced through esterification reactions using benzyl alcohol and carboxylic acid derivatives in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and appropriate solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindole derivatives.
Aplicaciones Científicas De Investigación
Benzyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of benzyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to desired therapeutic effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Indole-2-carboxylate: Shares the isoindole core but lacks the benzyl and hydroxyl groups.
Benzyl 2,3-dihydro-1H-isoindole-2-carboxylate: Similar structure but without the hydroxyl group at the 5-position.
5-Hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate: Lacks the benzyl group.
Uniqueness: Benzyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate is unique due to the presence of both the benzyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile compound in various applications.
Propiedades
Fórmula molecular |
C16H15NO3 |
|---|---|
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
benzyl 5-hydroxy-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C16H15NO3/c18-15-7-6-13-9-17(10-14(13)8-15)16(19)20-11-12-4-2-1-3-5-12/h1-8,18H,9-11H2 |
Clave InChI |
CPMFZPNWYNVBCN-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1C(=O)OCC3=CC=CC=C3)C=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13507099.png)

![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13507109.png)





![rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid, trans](/img/structure/B13507144.png)

![5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13507150.png)



